![molecular formula C7H4IN3O2 B13039641 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H4IN3O2. It is a derivative of pyrrolo[2,3-d]pyrimidine, a structure known for its biological and pharmacological activities. The presence of an iodine atom at the 5-position and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the iodination of pyrrolo[2,3-d]pyrimidine derivatives. One common method involves dissolving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is filtered, washed with water, and dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
N-Iodosuccinimide (NIS): Used for iodination reactions.
Dimethylformamide (DMF): Common solvent for reactions involving pyrrolo[2,3-d]pyrimidine derivatives.
Sodium Thiosulfate: Used to quench iodination reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The iodine atom and carboxylic acid group may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
- 6-Iodo-pyridine-2-carboxylic acid
- 3-Chloro-5-iodo-pyridine
Uniqueness
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an iodine atom and a carboxylic acid group allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H4IN3O2 |
|---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-3-1-9-6-4(3)5(7(12)13)10-2-11-6/h1-2H,(H,12,13)(H,9,10,11) |
InChI Key |
OYFNFSOKSKFPSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


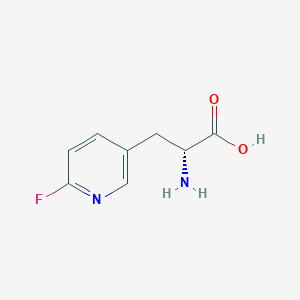
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
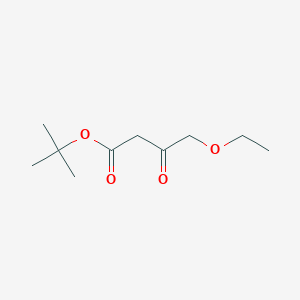

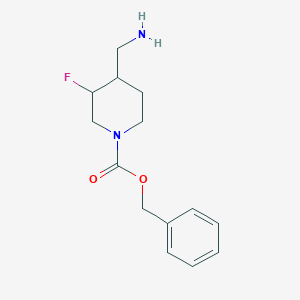

![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)
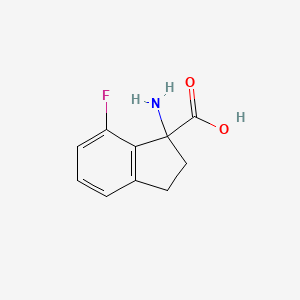
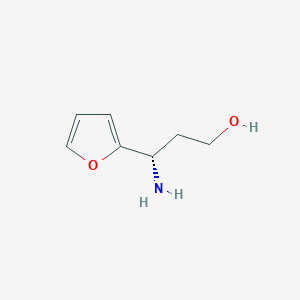

![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13039655.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)
